molecular formula C12H17NO2 B13539131 Methyl 3-(1-amino-2-methylpropan-2-yl)benzoate

Methyl 3-(1-amino-2-methylpropan-2-yl)benzoate

Cat. No.: B13539131
M. Wt: 207.27 g/mol
InChI Key: HLALDXVSKIBMDD-UHFFFAOYSA-N
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Description

Methyl 3-(1-amino-2-methylpropan-2-yl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by a benzoate group attached to a methyl group and a 1-amino-2-methylpropan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1-amino-2-methylpropan-2-yl)benzoate typically involves the esterification of 3-(1-amino-2-methylpropan-2-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(1-amino-2-methylpropan-2-yl)benzoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Chemistry: Methyl 3-(1-amino-2-methylpropan-2-yl)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its structural features make it suitable for investigating the activity of specific enzymes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its unique structure allows for the exploration of novel therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-(1-amino-2-methylpropan-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

    Methyl 3-(2-amino-1-hydroxypropan-2-yl)benzoate: This compound has a similar structure but contains a hydroxyl group instead of a methyl group.

    1-Amino-2-methylpropan-2-ol: This compound is structurally related but lacks the benzoate group.

Uniqueness: Methyl 3-(1-amino-2-methylpropan-2-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 3-(1-amino-2-methylpropan-2-yl)benzoate

InChI

InChI=1S/C12H17NO2/c1-12(2,8-13)10-6-4-5-9(7-10)11(14)15-3/h4-7H,8,13H2,1-3H3

InChI Key

HLALDXVSKIBMDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1=CC=CC(=C1)C(=O)OC

Origin of Product

United States

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